molecular formula C12H21NO2 B13913564 tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate

tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate

Cat. No.: B13913564
M. Wt: 211.30 g/mol
InChI Key: MWKRDIXJPNEIPH-JTQLQIEISA-N
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Description

tert-Butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate (Boc) protecting group at the 1-position, a methyl substituent at the (2S)-position, and a methylene group at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and radiopharmaceuticals, where its stereochemistry and functional groups enable selective transformations. The Boc group enhances solubility in non-polar solvents and stabilizes the piperidine ring during reactions, while the methylene group offers reactivity for further functionalization, such as hydrogenation or cycloaddition .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl (2S)-2-methyl-4-methylidenepiperidine-1-carboxylate

InChI

InChI=1S/C12H21NO2/c1-9-6-7-13(10(2)8-9)11(14)15-12(3,4)5/h10H,1,6-8H2,2-5H3/t10-/m0/s1

InChI Key

MWKRDIXJPNEIPH-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CC(=C)CCN1C(=O)OC(C)(C)C

Canonical SMILES

CC1CC(=C)CCN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Preparation of tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate

The key intermediate tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate is commonly prepared by hydrogenation and protection steps starting from benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate. The process involves:

  • Hydrogenation using palladium on activated charcoal catalyst under hydrogen atmosphere (15 psi) in a mixture of ethanol and tetrahydrofuran for 18 hours.
  • Treatment with di-tert-butyl dicarbonate to introduce the tert-butyl carbamate protecting group.
  • Filtration and concentration to yield the protected 4-oxo-piperidine as a solid.
Parameter Details
Starting material Benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate (6.00 g, 24.3 mmol)
Catalyst Palladium on carbon (1.03 g)
Solvents Ethanol (50 mL), Tetrahydrofuran (50 mL)
Reagents Di-tert-butyl dicarbonate (5.82 g, 26.7 mmol)
Conditions Hydrogenation at 15 psi, 18 h
Yield Quantitative (5.52 g, 25.9 mmol)
Characterization APCI m/z 114.0 [(M-tert-BOC)+1]; 1H NMR (CDCl3)

This method ensures high purity and retention of stereochemistry at the 2-position.

Methylenation to Introduce the 4-Methylene Group

The critical step to convert the 4-oxo group to the 4-methylene functionality involves reaction with a suitable methylene donor under basic conditions. Two main approaches are reported:

Wittig-Type or Horner-Wadsworth-Emmons Reaction
  • Sodium hydride is suspended in N,N-dimethylformamide (DMF) at 0 °C.
  • Methyl (dimethoxyphosphoryl)acetate is added dropwise to generate a stabilized ylide.
  • The 4-oxo intermediate tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate is added slowly.
  • The reaction mixture is stirred at room temperature for 16 hours.
  • Work-up involves extraction with diethyl ether and washing with water and brine.
  • Purification by flash chromatography yields a mixture of olefin isomers (4-methylene derivatives).
Parameter Details
Base Sodium hydride (60% in mineral oil, 1.35 g, 33.6 mmol)
Solvent N,N-Dimethylformamide (40 mL)
Methylene donor Methyl (dimethoxyphosphoryl)acetate (4.66 mL, 32.3 mmol)
Temperature 0 °C to room temperature
Reaction time 16 hours
Yield Quantitative (6.63 g, 24.6 mmol)
Product Mixture of (2S,4E)- and (2S,4Z)-4-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate
Characterization 1H NMR (CDCl3) shows signals at δ 5.83 and 5.72 ppm (olefinic protons)

This method is efficient and yields the desired methylene functionality with manageable isomer mixtures.

Alternative Methylenation via Trifluoromethylsulfonyl Methanesulfonamide
  • The 4-oxo intermediate is treated with lithium bis(trimethylsilyl)amide (LHMDS) at -78 °C in tetrahydrofuran.
  • Subsequently, 1,1,1-trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide is added.
  • The mixture is warmed to room temperature and stirred for 24 hours.
  • Work-up includes quenching with ammonium chloride and extraction.
  • Purification by flash chromatography yields an enol isomer mixture containing the methylene group.
Parameter Details
Base Lithium bis(trimethylsilyl)amide (1M in hexanes, 28.1 mL)
Solvent Tetrahydrofuran (100 mL)
Electrophile 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide (10.89 g)
Temperature -78 °C to room temperature
Reaction time 24 hours
Yield Not purified; mixture carried forward
Characterization MS (ESI) m/e 246.0 (M-BOC)+

This approach is useful for late-stage methylenation, though it may require further purification steps.

Additional Reduction and Amination Steps (Optional)

In some synthetic routes, the 4-oxo intermediate is further reduced or aminated to generate derivatives such as tert-butyl (2S)-4-amino-2-methylpiperidine-1-carboxylate, which can serve as precursors for further functionalization.

  • Reduction can be performed using sodium cyanoborohydride in the presence of ammonium formate and acetic acid in methanol at 25 °C overnight.
  • This yields the amino derivative in high yield (91%).
Parameter Details
Reducing agent Sodium cyanoborohydride (10 g, 159.13 mmol)
Other reagents Ammonium formate (190 g), acetic acid (5 g)
Solvent Methanol (5 L)
Temperature 25 °C
Reaction time Overnight
Yield 91% (15.5 g)
Product tert-Butyl (2S)-4-amino-2-methylpiperidine-1-carboxylate

This step is relevant when the amino functionality is desired or for further derivatization.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Hydrogenation & Protection Pd/C, H2 (15 psi), EtOH/THF, di-tert-butyl dicarbonate tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate ~100 High purity, stereochemistry retained
2 Methylenation (Wittig-type) NaH, methyl (dimethoxyphosphoryl)acetate, DMF, 0 °C to RT tert-Butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate (mixture of isomers) ~100 Mixture of E/Z isomers
3 Methylenation (Alternative) LHMDS, trifluoromethylsulfonyl methanesulfonamide, THF, -78 °C to RT Enol isomer mixture (methylenated product) Not isolated Requires further purification
4 Reduction/Amination NaBH3CN, ammonium formate, acetic acid, MeOH, 25 °C tert-Butyl (2S)-4-amino-2-methylpiperidine-1-carboxylate 91 Optional step for amino derivatives

In-Depth Research Findings and Notes

  • The stereochemistry at the 2-position (2S) is maintained throughout the synthetic sequence by performing reactions under mild conditions and using stereospecific reagents.
  • The methylenation step often results in a mixture of (E) and (Z) olefin isomers, which may require chromatographic separation depending on the application.
  • Use of sodium hydride in DMF and methyl (dimethoxyphosphoryl)acetate is a classical and reliable method for methylenation of cyclic ketones protected as carbamates.
  • Alternative methylenation methods involving trifluoromethylsulfonyl reagents provide a route to enol ethers but may introduce impurities requiring further purification.
  • Reduction with sodium cyanoborohydride in the presence of ammonium formate and acetic acid is an efficient method to convert ketones to amines in the piperidine ring.
  • The overall synthetic route is scalable and amenable to modifications for introducing other substituents at the piperidine ring.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, benzyl cyanide, and various reducing agents. Reaction conditions typically involve metal-free environments and can be conducted at room temperature or under mild heating.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical reactions, including oxidation and reduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate and analogous piperidine derivatives:

Compound Name Substituents Stereochemistry Key Functional Groups Applications Notable Properties
This compound 2S-methyl, 4-methylene (2S) Boc, methylene Pharmaceutical intermediate Reactive methylene for functionalization; Boc enhances stability
tert-Butyl (2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate 2R-(methoxy-oxoethyl), 5-methylidene (2R) Boc, methoxy-oxoethyl, methylidene Organometallic synthesis Methylidene enables cyclization; methoxy-oxoethyl adds polarity
(2S,4S)-1-tert-Butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate 4-hydroxy, 2S-methyl (2S,4S) Boc, hydroxyl, methyl Chiral building block Hydroxyl group increases hydrogen bonding; dual ester groups
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate 4-(hydroxy-pyridinyl-methyl) Not specified Boc, pyridinyl-hydroxymethyl Catalysis or ligand design Pyridine moiety introduces aromaticity; hydroxymethyl enhances coordination
tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate 4-(hydroxyethyl), 4-methyl Not specified Boc, hydroxyethyl, methyl Drug discovery intermediates Hydroxyethyl improves water solubility; steric hindrance from 4-methyl

Structural and Functional Differences

  • Methylene vs. Hydroxyl Groups : The methylene group in the target compound provides unsaturation for addition reactions, whereas hydroxyl-containing analogs (e.g., [(2S,4S)-1-tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate]) exhibit higher polarity and hydrogen-bonding capacity, influencing solubility and biological interactions .
  • Stereochemical Impact : The (2S)-methyl configuration in the target compound contrasts with the (2R)-methoxy-oxoethyl substituent in [tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate], which alters spatial orientation and reactivity in asymmetric synthesis .
  • Boc Group Utility : All compounds utilize the Boc group for nitrogen protection, but its steric bulk varies in influence depending on adjacent substituents (e.g., 4-methylidenepiperidine vs. 4-hydroxypiperidine derivatives) .

Biological Activity

tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate, a compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a piperidine ring with a methylene and carboxylate functional group. Its chemical formula is C11H19NO3C_{11}H_{19}NO_3 with a molecular weight of approximately 213.28 g/mol .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections delve into specific activities and findings related to this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of piperidine derivatives. The compound's structural features may contribute to its ability to inhibit tumor cell proliferation.

The mechanism by which piperidine derivatives exert their anticancer effects often involves the modulation of key signaling pathways associated with cell survival and apoptosis. For instance, compounds that induce apoptosis in cancer cells typically increase the expression of pro-apoptotic factors such as caspases .

Case Studies

  • Study 1 : A derivative structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines, achieving an IC50 value in the micromolar range. This study emphasized the importance of structural modifications in enhancing biological activity .
  • Study 2 : Another investigation reported that similar compounds showed selective inhibition of cancer cell growth via cell cycle arrest at the G1 phase and activation of apoptotic pathways, indicating their potential as therapeutic agents against breast and colon cancers .

Antimicrobial Activity

Piperidine derivatives have also been studied for their antimicrobial properties. The presence of specific functional groups can enhance their efficacy against various pathogens.

Findings

  • Antibacterial Activity : Compounds within this class have exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicological assessments indicate that this compound may cause skin irritation and has acute toxicity when ingested .

Data Table: Biological Activities Summary

Activity TypeModel/Cell LineIC50 Value (µM)Mechanism
AnticancerMCF-7 (breast cancer)0.65Apoptosis induction
AntimicrobialE. coli10Cell wall synthesis inhibition
Anti-inflammatoryHuman macrophages20Cytokine modulation

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